4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Descripción
Propiedades
IUPAC Name |
4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3/c1-12(23)20-6-8-21(9-7-20)17(25)19-14-10-16(24)22(11-14)15-4-2-13(18)3-5-15/h2-5,14H,6-11H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFPDLPFFRDAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the pyrrolidine ring and the chlorophenyl group. The final step involves the acetylation of the compound. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparación Con Compuestos Similares
Structural and Functional Insights
- Piperazine Modifications: The acetyl group in the target compound differentiates it from analogs like N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (), where an ethyl group replaces the acetyl. Acetylation may improve metabolic stability or receptor binding compared to alkyl substituents .
- Pyrrolidinone Core: The 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl group is shared with 2b () and 30 (). This moiety contributes to rigidity and hydrogen-bonding capacity, as evidenced by IR spectra showing NH and C=O stretching .
Biological Activity :
- Compound 30 () incorporates an isatin fragment linked to antioxidant activity, suggesting that the target compound’s bioactivity could be modulated by similar substituents .
- Compound 52 ’s purine scaffold () highlights the importance of aromatic systems in enhancing binding affinity, a feature the acetyl group in the target compound may mimic .
Actividad Biológica
4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic compound that has drawn attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a piperazine ring, a pyrrolidinone moiety, and an acetyl group, which contribute to its unique biological properties. The molecular formula is with a molecular weight of approximately 358.4 g/mol. The presence of the 4-chlorophenyl group is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H26ClN3O2 |
| Molecular Weight | 358.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. Research indicates that it may modulate enzyme activities and receptor binding, influencing cellular pathways involved in disease processes such as cancer.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
- Receptor Interaction : It shows potential as a ligand for certain receptors, which could lead to altered signaling pathways.
Anticancer Properties
Several studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, derivatives of piperazines, including those similar to our compound, have shown significant growth inhibitory activity against liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cell lines .
Case Study: Cytotoxicity Analysis
A study assessing the cytotoxic effects on multiple cancer cell lines found that compounds similar to this compound exhibited:
- Significant inhibition of cell growth across various types of cancer.
- Mechanistic evaluations indicating that these compounds induce apoptosis in tumor cells .
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| HUH7 | 15.2 | Liver |
| MCF7 | 10.5 | Breast |
| HCT-116 | 12.8 | Colon |
Pharmacological Applications
The pharmacological profile of this compound suggests potential applications beyond oncology:
- Antimicrobial Activity : Preliminary findings indicate moderate to strong antibacterial action against pathogens like Salmonella typhi and Staphylococcus aureus .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, which are important in various therapeutic contexts .
Q & A
Q. Validation :
- NMR Spectroscopy : Confirm structural integrity (e.g., acetyl proton at ~2.1 ppm, piperazine ring protons at 3.4–3.8 ppm) .
- HPLC : Assess purity (>95% by area under the curve) using a C18 column and acetonitrile/water mobile phase .
Basic: How is the molecular structure of this compound characterized, and what functional groups influence its reactivity?
Answer:
Structural Features :
Q. Analytical Techniques :
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks .
- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]+ at m/z ~435) .
Advanced: What strategies resolve contradictions in biological activity data for this compound?
Answer:
Contradictions may arise from assay variability (e.g., cell line differences) or pharmacokinetic factors. Mitigation strategies:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50 in enzyme inhibition assays) .
- Metabolic Stability Tests : Use liver microsomes to assess degradation rates impacting in vivo efficacy .
- Orthogonal Assays : Compare results from fluorescence-based binding assays vs. functional cellular assays .
Example : If neuroprotective effects conflict between studies, verify blood-brain barrier penetration via PAMPA assay or in vivo imaging .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for neurodegenerative targets?
Answer:
SAR Focus Areas :
- Piperazine Substitution : Replace acetyl with bulkier groups (e.g., trifluoroacetyl) to modulate receptor selectivity .
- Chlorophenyl Position : Compare para- (current) vs. meta-substitution to alter binding to acetylcholinesterase .
- Pyrrolidinone Modification : Introduce spirocyclic rings to enhance metabolic stability .
Q. In Vivo :
- Transgenic Mouse Models : Morris water maze to evaluate cognitive improvement .
- Biomarker Analysis : ELISA for tau protein and Aβ42 levels in cerebrospinal fluid .
Contradiction Management : If AChE inhibition data conflict with behavioral outcomes, conduct pharmacokinetic profiling to assess brain bioavailability .
Advanced: How can computational modeling predict off-target interactions of this compound?
Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to non-target receptors (e.g., serotonin 5-HT2A) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
- Pharmacophore Mapping : Identify shared features with known inhibitors of cytochrome P450 enzymes to predict metabolism .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability : Degrades above 40°C (TGA analysis); store at –20°C .
- Photostability : Protect from light due to chlorophenyl group’s UV sensitivity .
- Hydrolytic Stability : Susceptible to amide bond cleavage at pH <3 or >10; buffer solutions (pH 6–8) recommended .
Advanced: What experimental designs minimize variability in pharmacological evaluations?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
